Product packaging for 1-(2-Bromoethyl)-3-ethoxybenzene(Cat. No.:)

1-(2-Bromoethyl)-3-ethoxybenzene

Cat. No.: B13027479
M. Wt: 229.11 g/mol
InChI Key: CXMNLCZIFHWTQX-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-ethoxybenzene (: 1342391-53-0) is an organic compound with the molecular formula C 10 H 13 BrO and a molecular weight of 229.114 g/mol . It is characterized by a density of 1.3±0.1 g/cm³ and a boiling point of approximately 270.5±15.0 °C at 760 mmHg . The compound features a benzene ring disubstituted with an ethoxy group and a 2-bromoethyl chain, making it a valuable alkylating agent and synthetic intermediate in organic chemistry research. Its primary research value lies in its application in nucleophilic substitution reactions, where the bromoethyl group acts as a flexible linker for constructing more complex molecular architectures . Researchers utilize this compound in the synthesis of various derivatives, potentially for the development of pharmaceutical candidates, materials science, and chemical biology probes. The ethoxy group on the aromatic ring can influence the electron density of the ring system, which may be exploited in further functionalization via electrophilic aromatic substitution. This product is intended for research and development purposes only and is not classified as a drug, food, or cosmetic. It is strictly for laboratory use by qualified professionals. Appropriate safety precautions should be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO B13027479 1-(2-Bromoethyl)-3-ethoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(2-bromoethyl)-3-ethoxybenzene

InChI

InChI=1S/C10H13BrO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6-7H2,1H3

InChI Key

CXMNLCZIFHWTQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CCBr

Origin of Product

United States

Synthetic Methodologies for 1 2 Bromoethyl 3 Ethoxybenzene

Precursor Selection and Strategic Design

The logical starting point for the synthesis of 1-(2-Bromoethyl)-3-ethoxybenzene is a commercially available and cost-effective precursor. The two primary retrosynthetic disconnections suggest either starting with a 3-substituted phenethyl alcohol and introducing the ethoxy group, or beginning with an ethoxy-substituted benzene (B151609) and adding the two-carbon side chain.

A common and effective strategy involves starting with 3-hydroxyphenethyl alcohol or 3-ethoxyphenethyl alcohol. These precursors already contain the basic carbon skeleton, simplifying the subsequent functional group interconversions. The choice between these precursors will dictate the specific synthetic pathway. For instance, starting with 3-hydroxyphenethyl alcohol would necessitate an etherification step, while beginning with 3-ethoxyphenethyl alcohol would require a bromination reaction.

Another viable, though potentially more complex, approach begins with ethylbenzene. This would involve a sequence of reactions including nitration, reduction, diazotization to introduce a hydroxyl group at the meta position, followed by etherification and then functionalization of the ethyl group. brainly.com However, for efficiency, precursors that already possess the oxygen functionality at the meta position are generally preferred.

Key Synthetic Pathways and Reaction Optimization

The synthesis of this compound is typically achieved through a series of well-established organic reactions. Optimization of these reactions is key to maximizing the yield and purity of the final product.

A more targeted approach involves the use of Grignard reagents. For instance, reacting a suitable benzyl (B1604629) halide derivative with a Grignard reagent can form the carbon-carbon bond of the ethyl side chain. google.com The reaction conditions, such as the choice of solvent (e.g., tetrahydrofuran) and the use of a catalyst like a nickel complex, can be optimized to improve the yield. google.com

The conversion of a hydroxyl group in the side chain to a bromine atom is a critical step. Several bromination methods are applicable to a precursor like 3-ethoxyphenethyl alcohol.

One of the most common and effective methods is the Appel reaction . This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) in a solvent such as dichloromethane. tcichemicals.com The reaction proceeds under mild conditions and generally gives high yields. tcichemicals.com

Another widely used method is treatment with phosphorus tribromide (PBr₃) . youtube.com This reagent is effective for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction is typically carried out in an inert solvent, and the temperature is often kept low to control the reaction rate. youtube.com

The use of hydrogen bromide (HBr) gas or a solution of HBr in acetic acid can also be employed, particularly for the conversion of phenylalkene derivatives to bromoalkylbenzenes. google.com This method, however, may be less suitable for substrates with acid-sensitive functional groups.

Bromination MethodReagentsTypical Conditions
Appel ReactionPPh₃, CBr₄ or NBSDichloromethane, 0 °C to room temperature
Phosphorus TribromidePBr₃Inert solvent (e.g., ether, THF), 0 °C
Hydrogen BromideHBr (gas or in acetic acid)Non-polar solvent

When starting with a precursor containing a hydroxyl group on the aromatic ring, such as 3-hydroxyphenethyl alcohol, an etherification step is necessary to introduce the ethoxy group. The Williamson ether synthesis is a classic and highly effective method for this transformation. doubtnut.com This reaction involves the deprotonation of the phenol (B47542) with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form a phenoxide ion. The phenoxide then acts as a nucleophile and attacks an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the ether.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic substitution. Optimization of the base, solvent, and temperature is crucial to ensure complete reaction and minimize side reactions. A similar procedure is used in the synthesis of 1,2-Bis(2-broMoethoxy)benzene, where a diol is reacted with sodium hydroxide and then an alkyl halide. chemicalbook.com

Etherification MethodReagentsTypical Conditions
Williamson Ether SynthesisPhenol, Base (NaOH, K₂CO₃), Ethyl Halide (EtBr, EtI)Polar aprotic solvent (DMF, Acetone), elevated temperature

Novel and Green Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the development of more sustainable and efficient methods. While specific "green" syntheses for this compound are not widely documented, general principles of green chemistry can be applied.

The use of catalysts can significantly improve the efficiency and environmental footprint of a synthesis. In the context of the reactions discussed, several catalytic innovations are relevant.

For etherification , instead of stoichiometric amounts of base, catalytic phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide and the organic ethyl halide, reducing the need for harsh conditions and large amounts of solvent.

In alkylation reactions , the use of solid acid catalysts or zeolites in Friedel-Crafts type reactions can offer advantages in terms of catalyst recyclability and reduced waste generation compared to traditional Lewis acids.

For bromination , while the Appel and PBr₃ reactions are efficient, they generate significant stoichiometric byproducts (triphenylphosphine oxide and phosphorous acid, respectively). Research into catalytic bromination reactions that utilize a catalytic source of bromide and a green oxidant is an active area of investigation, though direct application to this specific synthesis is not yet established.

The development of one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, also represents a green approach by reducing solvent usage and waste generation. A hypothetical green synthesis could involve a tandem catalytic etherification and bromination, though this would require careful catalyst design to ensure compatibility.

Reactivity and Mechanistic Studies of 1 2 Bromoethyl 3 Ethoxybenzene

Nucleophilic Substitution Reactions

The primary alkyl bromide structure of 1-(2-bromoethyl)-3-ethoxybenzene suggests a strong propensity to undergo nucleophilic substitution reactions. The electron-withdrawing nature of the bromine atom polarizes the carbon-bromine bond, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. Such reactions are fundamental in synthetic organic chemistry for the introduction of a wide array of functional groups.

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic parameters for nucleophilic substitution reactions of this compound have not been specifically reported. Generally, as a primary alkyl halide, it is expected to favor the S(_N)2 (bimolecular nucleophilic substitution) mechanism. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.

A hypothetical reaction with a nucleophile (Nu⁻) would proceed as follows:

This compound + Nu⁻ → 1-(2-Nucleophile-ethyl)-3-ethoxybenzene + Br⁻

The reaction rate would be described by the rate law: Rate = k[this compound][Nu⁻] . The rate constant, k, would be influenced by factors such as the nature of the nucleophile, the solvent, and the temperature. Thermodynamic data, such as the enthalpy (ΔH) and entropy (ΔS) of activation, would require specific experimental measurement and are not currently available.

Stereochemical Outcomes and Mechanisms

For a primary alkyl halide like this compound, where the carbon bearing the leaving group is not a stereocenter, the direct stereochemical outcome is not applicable. However, the mechanism of substitution is critical. The S(_N)2 pathway involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. Given the unhindered nature of the primary carbon, the S(_N)2 mechanism is highly favored over the S(_N)1 mechanism, which would proceed through a less stable primary carbocation intermediate.

The S(_N)1 mechanism becomes more plausible only under conditions that strongly favor carbocation formation, such as in the presence of a silver salt to assist in the removal of the bromide, and with a non-nucleophilic, polar protic solvent. However, even under such conditions, rearrangement of the primary carbocation to a more stable secondary benzylic-type carbocation might be anticipated, though this is speculative without experimental evidence.

Leaving Group Effects and Solvent Dependence

The bromide ion is an excellent leaving group due to its stability as a weak base. This facilitates both S(_N)1 and S(_N)2 reactions. The rate of nucleophilic substitution on this compound would be significantly faster than that of the corresponding chloro- or fluoro-analogs.

The choice of solvent plays a crucial role in the reaction mechanism and rate. For the favored S(_N)2 pathway, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are ideal. These solvents can solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity. In contrast, polar protic solvents like water, ethanol, or acetic acid would solvate the nucleophile, reducing its effectiveness and slowing down the S(_N)2 reaction. These protic solvents would, however, be better suited for an S(_N)1 reaction, should one occur, as they can stabilize the carbocation intermediate through hydrogen bonding.

Cross-Coupling Reactions

The carbon-bromine bond in this compound is a suitable handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are powerful tools for the synthesis of more complex molecules.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

While specific examples utilizing this compound are not documented, its structure as a primary alkyl bromide presents challenges for standard palladium-catalyzed cross-coupling reactions which typically employ aryl or vinyl halides.

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound. The reaction of a primary alkyl bromide like this compound with an arylboronic acid would be challenging due to the slow rate of oxidative addition to the Pd(0) catalyst and the potential for β-hydride elimination from the resulting alkyl-palladium intermediate. Specialized ligand systems are often required to facilitate the coupling of sp³-hybridized carbons.

Sonogashira Coupling: The Sonogashira reaction involves the coupling of an organohalide with a terminal alkyne, typically catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki coupling, the reaction with a primary alkyl bromide is less common than with aryl or vinyl halides. However, methods for the Sonogashira coupling of unactivated alkyl bromides have been developed, often requiring specific ligands to promote the reaction and prevent side reactions.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. The traditional Heck reaction is most efficient with aryl and vinyl halides. With alkyl halides, β-hydride elimination is a major competing pathway. While intramolecular Heck reactions with alkyl halides are well-established, intermolecular versions with substrates like this compound are less common and would likely require carefully optimized conditions to achieve good yields of the desired coupled product.

A hypothetical Heck-type reaction with an alkene (e.g., styrene) could be envisioned as:

This compound + Styrene + Base → 1-(4-Phenyl-but-3-en-1-yl)-3-ethoxybenzene + HBr

However, without experimental data, the feasibility and outcome of such a reaction remain speculative.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-based methods, particularly for the coupling of alkyl halides. These reactions can proceed through different mechanisms, sometimes involving radical intermediates, which can be more amenable to the coupling of sp³-hybridized carbons. For instance, a copper-catalyzed coupling of this compound with a Grignard reagent or an organoboron compound could potentially form a new carbon-carbon bond.

A hypothetical copper-catalyzed coupling with an organozinc reagent, for example, could be represented as:

This compound + R-ZnX + Cu(I) catalyst → 1-(2-R-ethyl)-3-ethoxybenzene + ZnXBr

While protocols for copper-catalyzed cross-coupling of alkyl bromides exist, their application to this compound has not been specifically described.

Nickel-Mediated Coupling Reactions

Nickel-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, and alkyl halides such as this compound are competent substrates in these transformations. nih.govuci.edu These reactions typically involve the coupling of an organic electrophile, in this case the bromoalkane, with a suitable nucleophilic partner in the presence of a nickel catalyst.

Recent advancements in nickel catalysis have enabled a wide range of cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a stoichiometric reductant like zinc or manganese metal. nih.govnih.gov This approach avoids the pre-formation of sensitive organometallic reagents. For a compound like this compound, this could involve coupling with another electrophile, such as an aryl bromide, to form a new carbon-carbon bond. The reaction mechanism generally involves the reduction of a nickel(II) precatalyst to a catalytically active nickel(0) species. This Ni(0) complex then undergoes oxidative addition to the C-Br bond of the bromoethyl chain to form an alkylnickel(II) intermediate. Subsequent reaction with the second electrophile, often facilitated by further reductive steps, leads to the final coupled product and regeneration of the nickel catalyst. nih.govuci.edu

The efficiency and selectivity of these nickel-mediated couplings are highly dependent on the choice of ligands, reductants, and reaction conditions. nih.gov While specific studies focusing solely on this compound are not extensively documented in the provided search results, the general principles of nickel-catalyzed cross-coupling of alkyl bromides are well-established and applicable. nih.govuci.edunih.gov

Table 1: Key Aspects of Nickel-Mediated Coupling Reactions

FeatureDescription
Catalyst Typically a nickel(II) salt that is reduced in situ to catalytically active nickel(0).
Reductant Stoichiometric amounts of metals like zinc (Zn) or manganese (Mn) are commonly used. nih.govnih.gov
Substrates An organic electrophile (e.g., this compound) and a coupling partner.
Key Intermediate An alkylnickel(II) species formed via oxidative addition of the nickel catalyst to the C-Br bond.
Advantages Avoids the need to pre-form and handle sensitive organometallic reagents. nih.gov

Electrophilic Aromatic Substitution on the Ethoxybenzene Moiety

The ethoxybenzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.comlibretexts.org The outcome of these reactions is governed by the directing effects of the substituents already present on the ring.

In the case of this compound, the ethoxy group (-OCH2CH3) and the bromoethyl group (-CH2CH2Br) dictate the position of incoming electrophiles. The ethoxy group is a powerful activating group and an ortho, para-director. libretexts.orgwikipedia.org This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack of the electrophile. libretexts.orglibretexts.org This stabilization is most effective when the electrophile attacks at the ortho and para positions relative to the ethoxy group.

Conversely, alkyl groups are generally considered weak activating groups and also direct incoming electrophiles to the ortho and para positions. youtube.com However, the bromoethyl group's influence is more complex. While the alkyl chain itself is weakly activating, the bromine atom is an electron-withdrawing group due to its electronegativity, which deactivates the ring. libretexts.org Halogens are an exception to the general rule for deactivating groups, as they are ortho, para-directing. youtube.com

Therefore, the combined influence of the strongly activating and ortho, para-directing ethoxy group and the weakly directing bromoethyl group will determine the final regiochemical outcome. The ethoxy group's influence is expected to dominate, leading to substitution primarily at the positions ortho and para to it.

The bromoethyl side chain primarily exerts an electronic and steric influence on electrophilic aromatic substitution reactions. Electronically, the inductive effect of the bromine atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted ethoxybenzene. libretexts.org This deactivating effect can slow down the rate of substitution.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentElectronic EffectDirecting Effect
Ethoxy (-OCH2CH3)Activating (Resonance) libretexts.orgwikipedia.orgortho, para libretexts.orgwikipedia.org
Bromoethyl (-CH2CH2Br)Weakly Deactivating (Inductive) libretexts.orgortho, para (due to alkyl nature) youtube.com

Organometallic Reagent Formation and Reactivity

The carbon-bromine bond in this compound provides a handle for the formation of highly reactive organometallic reagents, which are potent nucleophiles and strong bases. libretexts.orglibretexts.org

The reaction of this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would lead to the formation of the corresponding Grignard reagent, 2-(3-ethoxyphenyl)ethylmagnesium bromide. libretexts.orgbyjus.com The formation of Grignard reagents requires anhydrous conditions as they react readily with water. libretexts.orgmiracosta.edu

This Grignard reagent is a powerful nucleophile and can be used in a wide array of synthetic transformations. For instance, it can react with carbonyl compounds such as aldehydes, ketones, and esters to form new carbon-carbon bonds and, after an acidic workup, yield alcohols. wisc.edumnstate.edu Reaction with carbon dioxide followed by acidification produces a carboxylic acid with one additional carbon atom. libretexts.org

Table 3: Selected Reactions of 2-(3-ethoxyphenyl)ethylmagnesium bromide

ReactantProduct after Acidic Workup
Formaldehyde (CH2O)3-(3-ethoxyphenyl)propan-1-ol
Aldehyde (R'CHO)1-R'-3-(3-ethoxyphenyl)propan-1-ol
Ketone (R'COR'')1-R',1-R''-3-(3-ethoxyphenyl)propan-1-ol
Carbon Dioxide (CO2)3-(3-ethoxyphenyl)propanoic acid libretexts.org

Similarly to Grignard reagents, organolithium species can be generated from this compound. This is typically achieved by reacting the alkyl bromide with two equivalents of lithium metal. libretexts.orgmasterorganicchemistry.com The resulting organolithium reagent, 1-(2-lithioethyl)-3-ethoxybenzene, is an even more powerful nucleophile and base than its Grignard counterpart. youtube.com

Due to their high reactivity, organolithium reagents are used in similar applications to Grignard reagents, such as additions to carbonyl compounds and other electrophiles. libretexts.orgsaskoer.ca They are also potent bases and can be used to deprotonate a variety of substrates. libretexts.org The choice between a Grignard reagent and an organolithium reagent often depends on the specific requirements of the reaction, including reactivity, selectivity, and compatibility with other functional groups.

Rearrangement Reactions and Fragmentations

The reactivity of this compound is significantly influenced by the presence of the ethoxy group and the benzene (B151609) ring, which can participate in intramolecular reactions, leading to rearrangements. Furthermore, under specific conditions such as mass spectrometry, the molecule undergoes characteristic fragmentation patterns.

Neighboring Group Participation and Rearrangement

The structure of this compound features two key functionalities that can engage in neighboring group participation (NGP): the lone pair electrons on the ether oxygen and the π-electrons of the aromatic ring. NGP can lead to enhanced reaction rates and the formation of rearranged products, often with retention of stereochemistry if a chiral center were present. libretexts.orgwikipedia.orgdalalinstitute.com

Participation by the Ethoxy Group:

The oxygen atom of the ethoxy group can act as an internal nucleophile, displacing the bromide leaving group in an intramolecular SN2 reaction. This process would lead to the formation of a cyclic oxonium ion intermediate. Subsequent attack by an external nucleophile would then open this ring.

For instance, in solvolysis reactions, the solvent molecule (e.g., water, alcohol) would be the external nucleophile. The attack can occur at either of the two carbons of the original ethyl bridge, potentially leading to a mixture of products. If the attack occurs at the carbon adjacent to the phenyl ring, the original starting material scaffold is reformed (with a different substituent from the solvent). However, if the attack is at the terminal carbon, a rearranged product is formed.

A plausible rearrangement pathway involves the formation of a more stable benzylic carbocation character at the transition state. The ethoxy group's participation can facilitate the departure of the bromide ion, leading to a phenonium ion-type intermediate or a cyclic ether.

Participation by the Phenyl Group:

The π-electrons of the benzene ring can also participate in the displacement of the leaving group, leading to the formation of a spirocyclic intermediate known as a phenonium ion. libretexts.org This is particularly common in systems that can form a stabilized benzylic carbocation. The attack of a nucleophile can then open this intermediate, leading to rearranged products. The meta-position of the ethoxy group, being an electron-donating group, can influence the stability of the phenonium ion intermediate and direct the outcome of the reaction. libretexts.org

Elimination to form Vinyl Ether:

In the presence of a strong, non-nucleophilic base, this compound can undergo E2 elimination to form 1-ethoxy-3-vinylbenzene. This reaction is a common pathway for 2-haloethyl ethers. researchgate.netacademie-sciences.frcatalysis.blog

Reaction Type Reagents and Conditions Major Product(s) Key Intermediate
Neighboring Group Participation (Ethoxy)Ag+ assisted solvolysis in H2OMixture including 2-(3-ethoxyphenyl)ethanolCyclic oxonium ion
Neighboring Group Participation (Phenyl)Non-nucleophilic solvent, heatPotential rearranged isomersPhenonium ion
EliminationStrong, non-nucleophilic base (e.g., t-BuOK)1-Ethoxy-3-vinylbenzeneE2 transition state

This table presents hypothetical reaction outcomes based on established principles of neighboring group participation and elimination reactions for analogous structures.

Mass Spectrometric Fragmentation

In mass spectrometry, this compound would be expected to undergo characteristic fragmentation pathways upon electron ionization (EI). The fragmentation pattern provides valuable information about the molecule's structure. libretexts.org

The initial step is the formation of the molecular ion (M+•). Due to the presence of bromine, this would appear as a pair of peaks of nearly equal intensity (M+• and M+2+•), corresponding to the 79Br and 81Br isotopes. nih.gov

Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond between the ethyl group and the benzene ring (benzylic cleavage) is a highly favored pathway. This would result in the formation of a stable benzylic cation.

Loss of a Bromine Radical: Cleavage of the C-Br bond would lead to the formation of a carbocation at the ethyl group.

McLafferty-type Rearrangement: While less common for this specific structure, rearrangements involving the transfer of a hydrogen atom to the ether oxygen followed by cleavage are possible.

Cleavage of the Ether Bond: Fragmentation can occur at the C-O bonds of the ethoxy group.

m/z Value Proposed Fragment Identity Fragmentation Pathway
229/231[M]+•Molecular ion
150[M - Br]+Loss of bromine radical
135[M - CH2Br]+Benzylic cleavage
121[C8H9O]+Cleavage of the ethyl group with H-transfer
107[C7H7O]+Loss of the ethyl group from the ether
91[C7H7]+Tropylium ion, from rearrangement of the benzyl (B1604629) fragment

This table represents a predictive fragmentation pattern for this compound based on common fragmentation mechanisms of related compounds.

1 2 Bromoethyl 3 Ethoxybenzene As a Strategic Intermediate in Organic Synthesis

Construction of Substituted Ethers and Aromatic Systems

The dual reactivity of 1-(2-bromoethyl)-3-ethoxybenzene makes it a versatile building block for synthesizing more complex ethers and fused aromatic ring systems. The primary alkyl bromide is highly susceptible to nucleophilic attack, and the phenethyl moiety is well-suited for intramolecular cyclizations.

One of the most fundamental applications of this compound is in the Williamson ether synthesis , a reliable method for forming ether linkages. wikipedia.org In this SN2 reaction, an alkoxide or phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group and displacing the bromide leaving group. wikipedia.orgjk-sci.com This reaction is highly efficient for primary alkyl halides like this compound, as it minimizes the competing E2 elimination reaction. chem-station.com This method allows for the straightforward attachment of the 3-ethoxyphenethyl group to a wide variety of molecules containing a hydroxyl group.

Nucleophile (R-O⁻Na⁺)ProductPlausible Conditions
Sodium phenoxide1-ethoxy-3-(2-phenoxyethyl)benzeneNaH, DMF, 25°C
Sodium methoxide1-(2-methoxyethyl)-3-ethoxybenzeneNaH, THF, 25°C
Sodium tert-butoxide1-(2-tert-butoxyethyl)-3-ethoxybenzeneK₂CO₃, Acetone (B3395972), Reflux

Furthermore, the this compound framework is a suitable precursor for intramolecular Friedel-Crafts alkylation . wikipedia.org Treatment with a Lewis acid, such as aluminum chloride (AlCl₃), can promote the formation of a carbocation or a related electrophilic species at the terminal carbon of the ethyl chain. masterorganicchemistry.com This electrophile can then attack the electron-rich aromatic ring, leading to an intramolecular electrophilic aromatic substitution. Given the substitution pattern, this cyclization would yield a 6-ethoxy-1,2,3,4-tetrahydronaphthalene, a core structure found in various biologically active compounds. masterorganicchemistry.com The success of this cyclization is favored by the formation of a stable six-membered ring. wikipedia.org

Synthesis of Nitrogen-Containing Heterocycles

The 2-phenylethyl bromide moiety is a cornerstone for the synthesis of numerous nitrogen-containing heterocycles, particularly those based on isoquinoline (B145761), pyrrolidine (B122466), and piperidine (B6355638) scaffolds.

While not a direct precursor for one-step indole (B1671886) synthesis, this compound is a strategic starting material for key intermediates used in classic quinoline (B57606) ring syntheses. The bromoethyl group can be readily converted to a primary amine, yielding 2-(3-ethoxyphenyl)ethanamine. This transformation can be achieved through methods like the Gabriel synthesis or by reaction with sodium azide (B81097) followed by reduction. This resulting phenethylamine (B48288) is a central building block for isoquinoline synthesis.

Pictet-Spengler Reaction : The synthesized 2-(3-ethoxyphenyl)ethanamine can undergo condensation with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.org The resulting iminium ion intermediate is then attacked by the electron-rich benzene (B151609) ring in an intramolecular electrophilic substitution to form a 1,2,3,4-tetrahydroisoquinoline, which is a hydrogenated quinoline derivative. wikipedia.orgebrary.net

Bischler-Napieralski Reaction : Alternatively, the 2-(3-ethoxyphenyl)ethanamine can be acylated to form an amide. This amide, when treated with a dehydrating agent like phosphorus oxychloride (POCl₃), undergoes an intramolecular cyclization to yield a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.orgnrochemistry.com This intermediate can be subsequently oxidized to the corresponding aromatic isoquinoline.

The Fischer indole synthesis typically involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. wikipedia.orgthermofisher.com While more synthetically complex, this compound could be envisioned as a precursor to a suitably substituted phenylhydrazine, further highlighting its versatility.

The most direct application of this compound in heterocyclic chemistry is the N-alkylation of existing cyclic amines like pyrrolidine and piperidine. rsc.org As a primary alkyl halide, it is an excellent substrate for SN2 reactions with secondary amine nucleophiles. researchgate.net This reaction provides a straightforward and high-yielding route to N-phenethyl substituted heterocycles, which are important pharmacophores in medicinal chemistry. kcl.ac.ukiaea.org

The reaction typically proceeds by mixing this compound with the desired cyclic amine, often in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

Amine ReactantProductPlausible Conditions
Piperidine1-(3-Ethoxyphenethyl)piperidineK₂CO₃, Acetonitrile, Reflux
Pyrrolidine1-(3-Ethoxyphenethyl)pyrrolidineTriethylamine, THF, 60°C
Morpholine4-(3-Ethoxyphenethyl)morpholineK₂CO₃, Acetonitrile, Reflux

Elaboration of Carbon Skeletons via Chain Extension

This compound is a valuable bifunctional molecule, possessing both a reactive alkyl bromide for nucleophilic substitution and a substituted aromatic ring amenable to various transformations. These features make it a strategic starting material for the elaboration of carbon skeletons through chain extension reactions. The primary routes for achieving this involve leveraging the reactivity of the bromoethyl group in cross-coupling and alkylation reactions.

The bromoethyl moiety is an excellent electrophile for a variety of carbon-carbon bond-forming reactions. One of the most powerful classes of reactions for this purpose is transition metal-catalyzed cross-coupling. While specific studies detailing the cross-coupling of this compound are not prevalent in the literature, its reactivity can be inferred from the well-established behavior of similar phenethyl bromides. For instance, nickel- and palladium-catalyzed reactions are commonly employed to couple alkyl halides with a wide range of organometallic reagents (Grignard reagents, organozinc reagents, organoboranes, etc.) and other organic electrophiles. rwth-aachen.de

A plausible application of this compound is in Negishi or Suzuki-Miyaura cross-coupling reactions. In a hypothetical Suzuki-Miyaura coupling, this compound could be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to construct more complex molecular architectures. The electron-donating ethoxy group on the phenyl ring is unlikely to interfere with the coupling at the alkyl bromide site and may subtly influence the reaction kinetics.

Beyond cross-coupling, the bromoethyl group is a prime candidate for classical SN2 reactions with carbon nucleophiles. This allows for the straightforward introduction of various functional groups and the extension of the carbon chain. For example, reaction with cyanide ions would yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, adding a two-carbon unit with versatile functionality. Alkylation of enolates derived from ketones, esters, or malonates with this compound provides a direct route to incorporating the 3-ethoxyphenethyl moiety into more complex structures. An illustrative example of a similar transformation involves the reaction of (2-bromoethyl)benzene (B7723623) with methyl cyanoacetate, which proceeds in high yield. google.com

The Friedel-Crafts reaction represents another avenue for carbon skeleton elaboration, although in this case, the aromatic ring of this compound would act as the nucleophile. libretexts.org However, the primary focus for chain extension with this intermediate is through the reactions of its bromoethyl group.

The following table summarizes potential chain extension reactions for this compound based on known transformations of analogous compounds.

Reaction TypeCoupling Partner/NucleophileCatalyst/ReagentPotential Product Structure
Suzuki-Miyaura CouplingArylboronic acidPd catalyst, Base3-Ethoxyphenethyl-Aryl
Negishi CouplingOrganozinc reagentPd or Ni catalyst3-Ethoxyphenethyl-R
Cyanide AlkylationSodium cyanidePolar aprotic solvent4-(3-Ethoxyphenyl)butanenitrile
Malonic Ester SynthesisDiethyl malonateBase (e.g., NaOEt)Diethyl 2-(3-ethoxyphenethyl)malonate

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govnih.gov The structure of this compound, specifically its reactive alkyl halide handle, makes it a promising candidate for incorporation into various MCRs.

While the direct participation of this compound in a named MCR is not extensively documented, its role as an alkyl halide electrophile allows for its potential inclusion in several MCR classes. A particularly relevant example is the nickel-catalyzed multi-component coupling of alkyl halides, isocyanides, and water to produce alkyl amides. thieme-connect.de In such a reaction, this compound could serve as the alkyl halide component, reacting with an isocyanide and water in the presence of a suitable nickel catalyst, such as NiCl2(dppp), to yield an N-substituted 3-(3-ethoxyphenyl)propanamide. This transformation would efficiently install a synthetically useful amide functionality at the terminus of the extended carbon chain.

Another area of potential application is in isocyanide-based MCRs (IMCRs), which are renowned for their ability to construct diverse heterocyclic and peptide-like structures. nih.gov For instance, in a variation of the Ugi or Passerini reaction, it is conceivable that this compound could act as the electrophilic component, although this would likely require modification of the standard reaction protocols, which typically employ aldehydes or ketones.

Furthermore, MCRs that proceed via the in-situ formation of organometallic reagents could potentially utilize this compound. For example, a Barbier-type reaction, where an organometallic species is generated from the alkyl halide in the presence of the other reaction components, could incorporate the 3-ethoxyphenethyl group into a more complex adduct in a single step.

The table below outlines a potential MCR application for this compound based on established methodologies for other alkyl halides.

MCR TypeReactantsCatalystPotential Product Class
Nickel-Catalyzed Amide SynthesisThis compound, Isocyanide, WaterNiCl2(dppp)N-Alkyl-3-(3-ethoxyphenyl)propanamide

The strategic application of this compound in such MCRs would offer a rapid and atom-economical route to novel and complex molecules, underscoring its utility as a versatile building block in modern organic synthesis.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For a molecule like 1-(2-bromoethyl)-3-ethoxybenzene, a suite of NMR experiments would be employed.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To establish the covalent framework of the molecule, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would confirm the connectivity within the ethyl groups (both the ethoxy and the bromoethyl chains) by showing correlations between adjacent methylene (B1212753) and methyl protons. It would also delineate the relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each carbon atom that has a proton attached. For instance, the methylene carbons of the ethoxy and bromoethyl groups would be correlated to their respective attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is critical for piecing together the entire molecular structure, especially at quaternary carbons (carbons with no attached protons). For example, HMBC would show correlations from the protons of the bromoethyl group to the aromatic carbons, and from the ethoxy protons to the aromatic carbon to which the oxygen is attached, thereby confirming the substitution pattern on the benzene (B151609) ring.

A hypothetical table of expected 2D NMR correlations is presented below to illustrate the expected data.

Proton (¹H) SignalCorrelated Carbon (¹³C) via HSQCCorrelated Carbons (¹³C) via HMBC
H (Aromatic)C (Aromatic)Other C (Aromatic), C (Bromoethyl)
H (CH₂-Br)C (CH₂-Br)C (Aromatic), C (CH₂-Aryl)
H (CH₂-Aryl)C (CH₂-Aryl)C (Aromatic), C (CH₂-Br)
H (O-CH₂)C (O-CH₂)C (Aromatic), C (CH₃)
H (CH₃)C (CH₃)C (O-CH₂)

NOESY for Conformational Analysis

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, regardless of whether they are connected through chemical bonds. This is crucial for determining the preferred conformation of the molecule in solution. For this compound, NOESY could reveal through-space interactions between the protons of the ethoxy and bromoethyl side chains and the protons on the aromatic ring, offering insights into the rotational preferences of these flexible groups relative to the benzene ring.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming that it is indeed C₁₀H₁₃BrO. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M and M+2 peaks in an approximate 1:1 ratio).

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

In a tandem mass spectrometry experiment, the molecular ion is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the bromine atom, cleavage of the ethyl groups, and fragmentation of the aromatic ring. Analyzing these pathways provides mechanistic insights into the molecule's stability and reactivity under ionization conditions.

A table of hypothetical major fragments in the MS/MS spectrum is shown below.

m/z (mass-to-charge ratio)Proposed Fragment StructureFragmentation Pathway
229/231[C₁₀H₁₃BrO]⁺Molecular Ion
150[C₁₀H₁₃O]⁺Loss of Br radical
121[C₈H₉O]⁺Loss of Br and C₂H₄
107[C₇H₇O]⁺Loss of bromoethyl radical
93[C₆H₅O]⁺Loss of ethoxy radical and C₂H₄

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Bonding

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the aliphatic ethyl groups, the C-O stretching of the ether linkage, and the C-Br stretching of the bromoethyl group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic ring and the C-C backbone.

The expected vibrational frequencies are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
C=C (Aromatic)Stretching1600-1450
C-O (Ether)Stretching1260-1000
C-BrStretching690-550

While a complete and detailed analysis is not possible without the actual experimental data, this framework illustrates the comprehensive approach required for the advanced spectroscopic characterization of this compound. The acquisition and publication of this data would be a valuable contribution to the chemical sciences.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound in its solid state. This technique would provide unequivocal proof of the connectivity of atoms and the detailed conformation of this compound in a crystalline lattice.

Theoretical Application and Potential Findings:

A successful single-crystal X-ray diffraction study of this compound would yield a wealth of structural information. Key data points that would be determined are presented in the table below. This information would be invaluable for understanding intermolecular interactions, such as halogen bonding or van der Waals forces, which govern the packing of the molecules in the solid state. The precise bond lengths and angles would offer insight into the electronic effects of the ethoxy and bromoethyl substituents on the benzene ring.

Crystallographic Data (Hypothetical) Information Provided
Crystal SystemThe basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe set of symmetry operations applicable to the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
Z (Molecules per unit cell)The number of molecules contained within a single unit cell.
Calculated DensityThe theoretical density of the crystal.
Bond Lengths and AnglesPrecise measurements of the distances between atoms and the angles between bonds.
Torsion AnglesThe dihedral angles that define the conformation of the flexible ethyl and ethoxy groups.

As of the latest literature review, a complete single-crystal X-ray crystallographic study for this compound has not been reported. The successful crystallization of this compound would be a prerequisite for such an analysis.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum.

Applicability to Chiral Derivatives:

However, if a chiral center were introduced into the molecule, for instance, through substitution on the ethyl group, these techniques would become critical for its stereochemical elucidation. The resulting enantiomers would interact differently with plane-polarized light.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A chiral derivative of this compound would be expected to show characteristic Cotton effects (positive or negative peaks) in its CD spectrum, which could be correlated to its absolute configuration (R or S).

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the stereochemistry of a chiral compound.

In the absence of a chiral center, these techniques are not applicable. Research into chiral derivatives of this compound would be necessary to warrant the application of chiroptical spectroscopy.

Computational and Theoretical Investigations of 1 2 Bromoethyl 3 Ethoxybenzene

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its reactivity and physical properties. For 1-(2-bromoethyl)-3-ethoxybenzene, computational methods such as Density Functional Theory (DFT) can provide a detailed picture of its molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

In this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxybenzene ring, particularly at the ortho and para positions relative to the ethoxy group, due to the electron-donating nature of the oxygen atom. The LUMO, conversely, is anticipated to be centered on the bromoethyl group, specifically on the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity. A smaller gap generally corresponds to higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational results for this molecule were not found in the searched literature.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound can be visualized using molecular electrostatic potential (MEP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions by calculating the structures and energies of transition states.

Energy Barriers and Reaction Pathways

For reactions involving this compound, such as nucleophilic substitution at the bromoethyl group, transition state calculations can determine the activation energy barrier. This barrier represents the minimum energy required for the reaction to occur. By mapping the potential energy surface, the entire reaction pathway from reactants to products via the transition state can be elucidated. For instance, in an SN2 reaction with a nucleophile, the calculated transition state would show the simultaneous breaking of the C-Br bond and the formation of the new bond with the nucleophile.

Table 2: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction of this compound

Reaction CoordinateRelative Energy (kcal/mol)
Reactants0
Transition State+25
Products-10

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational results for this molecule were not found in the searched literature.

Solvation Effects on Reactivity

The solvent in which a reaction is carried out can significantly influence its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent on the energies of the reactants, transition state, and products. For a polar molecule like this compound undergoing a nucleophilic substitution, a polar solvent would be expected to stabilize the charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction.

Conformational Analysis and Energy Minima

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-C bond of the ethyl chain and the C-O bond of the ethoxy group, leads to various conformers. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
1 (Global Minimum)180° (anti)0.0
260° (gauche)+1.2
3-60° (gauche)+1.2

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational results for this molecule were not found in the searched literature.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which are essential for structural elucidation and characterization. These predictions are derived from the molecule's three-dimensional structure using various algorithms and quantum mechanical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining molecular structure. Computational models can predict both ¹H (proton) and ¹³C NMR spectra with a useful degree of accuracy. These predictions are typically generated using algorithms trained on vast databases of experimental spectra or through methods based on neural networks and calculations of interatomic distances. researchgate.netnmrdb.org For this compound, prediction algorithms analyze the distinct chemical environments of each proton and carbon atom to estimate their chemical shifts (δ) in parts per million (ppm).

Online prediction tools, which utilize extensive databases and sophisticated algorithms, can generate theoretical spectra. acdlabs.comnmrdb.org The predicted chemical shifts are based on the unique electronic environment of each nucleus, influenced by factors like shielding from nearby atoms and the effects of electronegative atoms like oxygen and bromine.

Predicted ¹H NMR Data for this compound

This table is generated based on computational prediction methodologies and does not represent experimental data.

Assigned Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
Ar-H (ortho to -OCH₂CH₃) 6.80 Doublet
Ar-H (ortho to -CH₂CH₂Br) 6.75 Singlet (or narrow triplet)
Ar-H (para to -OCH₂CH₃) 6.78 Doublet
Ar-H (para to -CH₂CH₂Br) 7.20 Triplet
-O-CH₂ -CH₃ 4.02 Quartet
-CH₂ -CH₂Br 3.15 Triplet
-CH₂-CH₂ Br 3.58 Triplet

Predicted ¹³C NMR Data for this compound

This table is generated based on computational prediction methodologies and does not represent experimental data.

Assigned Carbon Predicted Chemical Shift (ppm)
Ar-C -O 159.3
Ar-C -CH₂ 141.5
Ar-C H (para to -CH₂CH₂Br) 129.8
Ar-C H (ortho to -CH₂CH₂Br) 121.0
Ar-C H (para to -OCH₂CH₃) 114.8
Ar-C H (ortho to -OCH₂CH₃) 114.2
-O-C H₂-CH₃ 63.3
-C H₂-CH₂Br 39.0
-CH₂-C H₂Br 32.5

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. Computational methods can predict these vibrational frequencies, which correspond to absorption bands in an IR spectrum. The presence of specific functional groups in this compound—namely an aromatic ring, an ether, and an alkyl halide—gives rise to characteristic absorption bands. youtube.com Prediction models use information from the molecular structure to identify these key vibrational modes. maricopa.edu

Predicted Characteristic IR Absorption Bands for this compound

This table is based on characteristic frequencies for functional groups present in the molecule.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic Ring C-H stretch 3100-3000
Aromatic Ring C=C in-ring stretch 1600-1400
Aromatic Ring C-H out-of-plane bend 900-675
Alkyl Chain C-H stretch 3000-2850
Ether C-O stretch 1300-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Computational prediction of UV-Vis spectra can be approached as a sequence-to-sequence problem using machine learning models or through quantum chemical calculations. nih.gov Methods like time-dependent density-functional tight-binding (TD-DFTB) calculate the electronic excitation energies and oscillator strengths. ornl.govchemrxiv.org These values correspond to the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electrons of the benzene (B151609) ring. The ethoxy substituent is an auxochrome that can shift the absorption maxima to longer wavelengths.

Predicted UV-Vis Absorption Data for this compound

Predictions based on the chromophore present and typical computational outputs.

Transition Type Predicted λmax (nm)
π → π* ~220

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Modeling (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSAR) models are mathematical models that aim to predict the physicochemical properties and reactivity of chemicals based on their molecular structure. medium.com These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally determined property. This approach avoids the need for laboratory measurements, saving time and resources.

The process involves calculating a set of numerical values, or descriptors, that encode different aspects of the molecule's structure. These can range from simple counts of atoms and bonds to complex quantum-chemical parameters. researchgate.net For a molecule like this compound, descriptors would capture its size, shape, electronic distribution, and hydrophobicity.

A statistical method, such as multiple linear regression, is then used to build a model that connects these descriptors to a specific property (e.g., boiling point, vapor pressure, or a reaction rate constant). While no specific QSPR/QSAR models for this compound are published, the table below lists key molecular descriptors that would be fundamental in creating such a model for predicting its physicochemical properties and reactivity.

Key Molecular Descriptors for QSPR/QSAR Modeling of this compound

This table lists theoretical descriptors used in computational modeling.

Descriptor Type Descriptor Name Description
Constitutional Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule. medium.com
Constitutional Heavy Atom Count The number of non-hydrogen atoms in the molecule.
Topological Topological Polar Surface Area (TPSA) The surface area of polar atoms (oxygen in this case), which influences membrane permeability.
Topological Wiener Index A distance-based descriptor that reflects molecular branching.
Electronic Dipole Moment A measure of the overall polarity of the molecule. scribd.com
Electronic HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to chemical reactivity. researchgate.net
Physicochemical XLogP3 A calculated logarithm of the octanol/water partition coefficient, indicating hydrophobicity.

Strategic Derivatization and Analog Development from 1 2 Bromoethyl 3 Ethoxybenzene

Synthesis of Analogues with Modified Alkyl Linkers

The ethyl linker in 1-(2-bromoethyl)-3-ethoxybenzene can be extended or modified to alter the spatial relationship between the phenyl ring and a terminal functional group. One common strategy for chain extension involves the conversion of the bromide to a nitrile, followed by reduction and further elaboration. For instance, reaction of this compound with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) yields 3-(3-ethoxyphenyl)propanenitrile. This nitrile can then be either hydrolyzed to the corresponding carboxylic acid or reduced to the amine, providing a three-carbon linker.

Another approach to extend the alkyl chain is through Grignard reagent formation. Treatment of this compound with magnesium in anhydrous ether would generate the corresponding Grignard reagent, 2-(3-ethoxyphenyl)ethylmagnesium bromide. This organometallic intermediate can then react with various electrophiles. For example, reaction with an epoxide such as ethylene (B1197577) oxide, followed by acidic workup, would result in the formation of 3-(3-ethoxyphenyl)propan-1-ol, effectively adding a carbon atom to the chain. Further functionalization of the resulting alcohol can then be achieved.

Introduction of Diverse Functional Groups via Substitution

The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups at the terminus of the ethyl chain.

Table 1: Examples of Nucleophilic Substitution Reactions on this compound

NucleophileReagentProduct
Azide (B81097)Sodium azide (NaN₃)1-(2-Azidoethyl)-3-ethoxybenzene
ThiolSodium hydrosulfide (B80085) (NaSH)2-(3-Ethoxyphenyl)ethanethiol
Thioacetate (B1230152)Potassium thioacetate (KSAc)S-(2-(3-Ethoxyphenyl)ethyl) ethanethioate
AmineAmmonia (B1221849) (NH₃) or protected amine equivalents1-(2-Aminoethyl)-3-ethoxybenzene
CyanideSodium cyanide (NaCN)3-(3-Ethoxyphenyl)propanenitrile

The synthesis of 1-(2-azidoethyl)-3-ethoxybenzene is typically achieved by treating this compound with sodium azide in a suitable solvent like DMF or acetone (B3395972). This azide derivative is a useful intermediate for further transformations, such as reduction to the corresponding primary amine or participation in click chemistry reactions.

The introduction of a thiol group to form 2-(3-ethoxyphenyl)ethanethiol can be accomplished by reaction with sodium hydrosulfide. A more controlled method involves the use of potassium thioacetate to form S-(2-(3-ethoxyphenyl)ethyl) ethanethioate , which can then be hydrolyzed under basic conditions to yield the desired thiol.

The synthesis of 1-(2-aminoethyl)-3-ethoxybenzene , a key intermediate for many further derivatizations, can be achieved through various methods. Direct reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines. Therefore, methods employing protected amine equivalents, such as the Gabriel synthesis using potassium phthalimide (B116566) followed by hydrolysis, or the use of sodium azide followed by reduction (e.g., with lithium aluminum hydride or by catalytic hydrogenation), are often preferred to obtain the primary amine selectively.

Preparation of Bioconjugation Handle Precursors (excluding direct biological applications)

The derivatives of this compound can be further elaborated to create precursors for bioconjugation handles. These are molecules designed to react with other molecules, often in a specific and controlled manner.

For example, the primary amine, 1-(2-aminoethyl)-3-ethoxybenzene, is a key precursor. It can be reacted with various reagents to introduce functionalities suitable for conjugation. One common bioconjugation handle is the maleimide (B117702) group, which selectively reacts with thiols. The synthesis of a maleimide-functionalized precursor can be achieved by reacting 1-(2-aminoethyl)-3-ethoxybenzene with a maleimide derivative containing an activated ester or an acid chloride, such as N-succinimidyl 3-maleimidopropionate. This reaction forms a stable amide bond, linking the 3-ethoxyphenethyl moiety to the maleimide ring.

Another strategy involves the introduction of a carboxylic acid handle. This can be accomplished by reacting 1-(2-aminoethyl)-3-ethoxybenzene with succinic anhydride, which results in the formation of a terminal carboxylic acid group. This carboxylic acid can then be activated (e.g., as an N-hydroxysuccinimide ester) to facilitate its reaction with primary amines.

Development of Isosteres and Bioisosteres (excluding direct biological activity assessment)

Isosteres are molecules or groups of atoms that have similar physical or chemical properties. The concept of isosterism is often used in medicinal chemistry to create analogs of known compounds. One common bioisosteric replacement for a carboxylic acid group is a tetrazole ring.

Starting from this compound, a nitrile derivative, such as 3-(3-ethoxyphenyl)propanenitrile, can be synthesized as described in section 6.1. This nitrile serves as the direct precursor for the synthesis of the corresponding tetrazole. The [2+3] cycloaddition reaction between the nitrile and an azide source, typically sodium azide in the presence of a Lewis acid like zinc chloride or an ammonium (B1175870) salt like triethylammonium (B8662869) chloride, yields the 5-substituted tetrazole derivative. researchgate.netnih.govnih.govgoogle.comrug.nl This transformation provides a molecule where the terminal nitrile group is replaced by a tetrazole ring, a common bioisostere.

Design and Synthesis of Photoactive or Fluorescent Probes (excluding biological imaging/sensing)

The 3-ethoxyphenyl moiety can be incorporated into larger molecular frameworks to create photoactive or fluorescent probes. The synthesis of such probes often involves the coupling of the 3-ethoxyphenyl-containing fragment with a known fluorophore core.

For instance, coumarins are a well-known class of fluorescent dyes. The synthesis of a coumarin (B35378) derivative incorporating the 3-ethoxyphenyl group can be envisioned through several routes. One approach involves the Pechmann condensation, where a phenol (B47542) reacts with a β-ketoester under acidic conditions. A 3-ethoxyphenol (B1664596) derivative could be used as the starting phenol in such a reaction. Alternatively, a pre-formed coumarin core with a reactive site, such as a halogen, could be coupled with a derivative of this compound, for example, via a palladium-catalyzed cross-coupling reaction.

Benzofuran-based fluorescent probes represent another class of photoactive molecules. researchgate.net The synthesis of such probes could involve the construction of the benzofuran (B130515) ring system from precursors derived from this compound. For example, 3-ethoxyphenol could be O-alkylated with a propargyl group, and the resulting alkyne could undergo a cyclization reaction to form the furan (B31954) ring fused to the benzene (B151609) ring. Further elaboration of this benzofuran core would lead to the final fluorescent probe.

Q & A

Q. What are the typical synthetic routes for preparing 1-(2-Bromoethyl)-3-ethoxybenzene?

  • Methodological Answer : The compound is synthesized via alkylation or bromination of pre-functionalized benzene derivatives. For example, bromination of 3-ethoxyethylbenzene using N-bromo reagents (e.g., N-bromosuccinimide) under radical or acidic conditions can yield the target compound. Alternatively, nucleophilic substitution reactions on 3-ethoxybenzene derivatives with 1,2-dibromoethane may be employed. Reaction optimization often involves controlling temperature (e.g., reflux in acetonitrile at 85°C) and using bases like K₂CO₃ to neutralize HBr byproducts .

Q. How is this compound purified post-synthesis?

  • Methodological Answer : Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) to separate byproducts. High-purity grades (>97%) are achievable via recrystallization in non-polar solvents or distillation under reduced pressure, as evidenced by commercial analogs like (2-Bromoethyl)benzene, which is distilled at 220–221°C .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : The ethoxy group (-OCH₂CH₃) shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~3.7 ppm (CH₂). The bromoethyl (-CH₂CH₂Br) protons appear as a triplet near 3.5 ppm (CH₂Br) and a multiplet at ~2.8 ppm (CH₂ adjacent to the benzene ring).
  • ¹³C NMR : The quaternary carbon bearing the ethoxy group resonates at ~160 ppm, while the CH₂Br carbon appears at ~35 ppm.
  • IR : Stretching frequencies at ~1250 cm⁻¹ (C-O of ethoxy) and ~600 cm⁻¹ (C-Br) confirm functional groups .

Advanced Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitutions involving the bromoethyl group?

  • Methodological Answer : The bromoethyl group undergoes SN2 reactions due to its primary alkyl halide nature. For example, in the synthesis of Astemizole analogs, nucleophiles (e.g., amines, thiols) attack the β-carbon of the bromoethyl group, displacing bromide. Polar aprotic solvents (e.g., acetonitrile) and elevated temperatures (80–85°C) enhance reaction rates. Steric hindrance from the ethoxy group may slightly reduce reactivity at the ortho position .

Q. How does the ethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The ethoxy group is a strong ortho/para-directing activator. In EAS (e.g., nitration, sulfonation), substitution occurs preferentially at the para position relative to the ethoxy group. However, steric effects from the bromoethyl group may shift selectivity. Computational modeling (DFT) or competitive reaction studies with directing group analogs (e.g., 3-methoxy derivatives) can validate regiochemical outcomes .

Q. What strategies optimize coupling reactions (e.g., Suzuki, Heck) using this compound?

  • Methodological Answer :
  • Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos enhance cross-coupling efficiency.
  • Solvent/Base : Use DMF or toluene with K₃PO₄ to stabilize intermediates.
  • Temperature : Reactions proceed at 80–110°C with microwave assistance for faster kinetics.
  • Example: Coupling the bromoethyl moiety with boronic acids requires careful exclusion of moisture to prevent protodebromination .

Q. How can researchers address contradictions in reported reaction yields for similar bromoethylbenzene derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Purity of Starting Materials : Use HPLC-grade reagents (e.g., >97% purity, as in commercial analogs ).
  • Moisture Sensitivity : Employ Schlenk techniques or molecular sieves to exclude water.
  • Catalyst Loading : Titrate Pd catalysts (0.5–5 mol%) to balance cost and efficiency.
  • Systematic DOE (Design of Experiments) can identify critical factors (e.g., solvent, temperature) affecting yields .

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